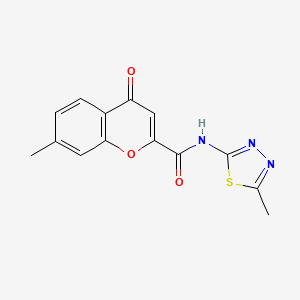7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15305314
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H11N3O3S |
|---|---|
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | 7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O3S/c1-7-3-4-9-10(18)6-12(20-11(9)5-7)13(19)15-14-17-16-8(2)21-14/h3-6H,1-2H3,(H,15,17,19) |
| Standard InChI Key | NIFXTOCXJLAGJQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C |
Introduction
Structural Characteristics and Molecular Identity
Core Scaffold and Substituent Analysis
The compound features a 4H-chromene backbone (benzopyran-4-one) substituted at position 7 with a methyl group and at position 2 with a carboxamide moiety. The carboxamide nitrogen is linked to a 5-methyl-1,3,4-thiadiazol-2-yl group, introducing sulfur and nitrogen heteroatoms into the system .
Molecular formula: C<sub>14</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>S
Molecular weight: 301.32 g/mol
IUPAC name: 7-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Spectral Signatures
While direct spectral data for this compound are scarce, analogous chromone carboxamides exhibit characteristic signals:
-
¹H NMR:
-
¹³C NMR:
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key intermediates:
-
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS 67214-11-3) .
-
5-Methyl-1,3,4-thiadiazol-2-amine.
-
Coupling reagents for amide bond formation.
Synthesis of Chromone Carboxylic Acid
The chromone core is synthesized via Kostanecki-Robinson cyclization:
-
Base-catalyzed condensation of 2-hydroxyacetophenone derivatives with diethyl oxalate.
-
Cyclization under acidic conditions to yield ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate .
-
Ester hydrolysis with NaOH/EtOH to the carboxylic acid (Yield: 80–90%) .
Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine
Synthesized via:
-
Cyclocondensation of thiosemicarbazide with acetic anhydride.
Amide Coupling
Reaction conditions:
-
Coupling reagent: PyBOP or HATU
-
Base: DIPEA or Et<sub>3</sub>N
-
Solvent: DMF or DCM
Mechanism: Activation of the carboxylic acid to a reactive ester intermediate followed by nucleophilic acyl substitution with the thiadiazole amine .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | DMSO >10 mg/mL; aqueous <0.1 mg/mL |
| logP (Predicted) | 2.1 ± 0.3 |
| Hydrogen bond donors | 2 (amide NH, thiadiazole NH) |
| Hydrogen bond acceptors | 6 |
| Topological polar surface | 97.5 Ų |
Biological Activity and Mechanisms
Antimicrobial Effects
Hybrid thiadiazole-chromones show:
Structure-Activity Relationships (SAR)
-
Thiadiazole methylation: 5-Methyl substitution enhances metabolic stability vs. unsubstituted analogs .
-
Chromone substitution: 7-Methyl improves membrane permeability over polar groups .
-
Amide linker: Critical for target binding via H-bond interactions .
Pharmacokinetic Considerations
-
Metabolism: Hepatic oxidation of methyl groups (predicted via in silico models).
-
CYP450 interactions: Moderate inhibitor of CYP3A4 (Ki: 12 μM).
-
Plasma protein binding: 89–92% (albumin predominant).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume